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Compound of Interest

Compound Name: Ddr1-IN-6

Cat. No.: B8248219 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of Ddr1-IN-6, a

potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1). DDR1, a receptor

tyrosine kinase activated by collagen, is implicated in a variety of pathological processes,

including fibrosis, inflammation, and cancer. This document provides a comprehensive

overview of the SAR, quantitative inhibitory data, and detailed experimental methodologies for

researchers engaged in the development of DDR1-targeted therapeutics.

Core Compound Profile: Ddr1-IN-6
Ddr1-IN-6 is a selective inhibitor of DDR1 with a reported IC50 of 9.72 nM.[1] It also effectively

inhibits the auto-phosphorylation of the DDR1b isoform at tyrosine 513 with an IC50 of 9.7 nM.

[1] Structurally, Ddr1-IN-6 belongs to the 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide

class of inhibitors. The presence of an alkyne group also makes it suitable for use as a

chemical probe in click chemistry applications.[1]

Quantitative Inhibitory Data
The following tables summarize the in vitro potency of Ddr1-IN-6 and related compounds

against DDR1 and other kinases, providing insights into their activity and selectivity.

Table 1: Inhibitory Activity of Ddr1-IN-6 and Key Analogs against DDR1 and DDR2

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b8248219?utm_src=pdf-interest
https://www.benchchem.com/product/b8248219?utm_src=pdf-body
https://www.benchchem.com/product/b8248219?utm_src=pdf-body
https://www.benchchem.com/product/b8248219?utm_src=pdf-body
https://www.medchemexpress.com/ddr1-in-6.html
https://www.medchemexpress.com/ddr1-in-6.html
https://www.benchchem.com/product/b8248219?utm_src=pdf-body
https://www.medchemexpress.com/ddr1-in-6.html
https://www.benchchem.com/product/b8248219?utm_src=pdf-body
https://www.benchchem.com/product/b8248219?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8248219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Structure
DDR1 IC50
(nM)

DDR2 IC50
(nM)

Reference

Ddr1-IN-6

3-(2-

(Pyrazolo[1,5-

a]pyrimidin-6-

yl)ethynyl)-N-

(piperidin-1-

yl)benzamide

9.72 - [1]

7rh

3-(2-

(Pyrazolo[1,5-

a]pyrimidin-6-

yl)ethynyl)-N-(4-

(piperazin-1-

yl)phenyl)benza

mide

6.8 >1000 [2][3]

7rj

3-(2-

(Pyrazolo[1,5-

a]pyrimidin-6-

yl)ethynyl)-N-(1-

methylpiperidin-

4-yl)benzamide

7.0 >1000 [2][3]

DDR1-IN-1

N-(4-((4-(3-

(Trifluoromethyl)

phenyl)piperazin-

1-

yl)methyl)phenyl)

acetamide

105 413 [4]

DDR1-IN-2

4-((4-(3-

(Trifluoromethyl)

phenyl)piperazin-

1-

yl)methyl)aniline

47 145 [4]

Table 2: Selectivity Profile of Compound 7rh (a close analog of Ddr1-IN-6)
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Kinase IC50 (nM)

DDR1 6.8

DDR2 >1000

Bcr-Abl >1000

c-Kit >1000

Data from kinome-wide selectivity profiling of 7rh revealed high selectivity, with a Kd of 0.6 nM

for DDR1 and significantly weaker binding to 455 other kinases. The S(35) and S(10) selectivity

scores were 0.035 and 0.008, respectively.[2][3]

Structure-Activity Relationship (SAR) Analysis
The SAR of the 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide scaffold, to which Ddr1-
IN-6 belongs, has been systematically explored. The core pyrazolo[1,5-a]pyrimidine moiety is

crucial for binding to the hinge region of the DDR1 kinase domain. Modifications have been

focused on the benzamide portion of the molecule to optimize potency, selectivity, and

pharmacokinetic properties.

Key SAR insights include:

The pyrazolo[1,5-a]pyrimidine core is a critical hinge-binding motif.

The ethynyl linker provides a rigid connection between the core and the benzamide group,

likely contributing to the high affinity by positioning the benzamide moiety optimally within the

binding pocket.

Substitutions on the benzamide ring are well-tolerated and provide a key handle for

modulating the inhibitor's properties.

The terminal amide substituent significantly influences potency and selectivity. The

development of compounds like 7rh and 7rj, with piperazine and piperidine moieties

respectively, led to highly potent and selective DDR1 inhibitors with good oral bioavailability.

[2][3] For instance, the introduction of a piperazin-1-yl)phenyl group in 7rh resulted in a

DDR1 IC50 of 6.8 nM and excellent selectivity over DDR2 and other kinases.[2][3]
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Experimental Protocols
Detailed methodologies for the key experiments cited in the development and characterization

of Ddr1-IN-6 and its analogs are provided below.

Synthesis of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-
yl)ethynyl)benzamide Scaffold
The general synthetic route for the 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide

scaffold is outlined below. The synthesis of Ddr1-IN-6 would follow this general procedure with

the appropriate amine for the final amide coupling step.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b8248219?utm_src=pdf-body
https://www.benchchem.com/product/b8248219?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8248219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Sonogashira Coupling

Step 2: Saponification

Step 3: Amide Coupling

6-Iodo-pyrazolo[1,5-a]pyrimidine

Methyl 3-((pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzoate

Pd(PPh3)2Cl2, CuI, TEA, THF

Methyl 3-ethynylbenzoate

Methyl 3-((pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzoate

3-((Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzoic acid

LiOH, THF, H2O

3-((Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzoic acid

3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide derivative

HATU, DIPEA, DMF

Amine (e.g., N-aminopiperidine for Ddr1-IN-6)

Click to download full resolution via product page

Caption: Synthetic scheme for Ddr1-IN-6 analogs.

DDR1 Kinase Inhibition Assay (LanthaScreen™ Eu
Kinase Binding Assay)
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This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the

binding of inhibitors to the DDR1 kinase domain.

Assay Principle

Inhibition Mechanism

Workflow

Eu-labeled anti-tag antibody binds to tagged DDR1 kinase

FRET signal generated (Europium to Alexa Fluor™)

Alexa Fluor™ 647-labeled tracer binds to DDR1 ATP site

Ddr1-IN-6 competes with tracer for ATP binding site Tracer is displaced Loss of FRET signal

Prepare 3x solutions:
- Ddr1-IN-6 (or analog)

- DDR1 kinase/antibody mix
- Tracer

Add 5 µL of each to a 384-well plate Incubate for 1 hour at room temperature Read plate (FRET signal) Calculate IC50

Click to download full resolution via product page

Caption: Workflow for the LanthaScreen™ DDR1 kinase binding assay.

Materials:

DDR1 Kinase (recombinant)

LanthaScreen™ Eu-anti-GST Antibody

Kinase Tracer 236

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
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Test compounds (e.g., Ddr1-IN-6)

384-well plate

Procedure:

Prepare a 3X solution of the test compound in 1X Kinase Buffer A.

Prepare a 3X solution of the DDR1 kinase and Eu-anti-GST antibody mixture in 1X Kinase

Buffer A.

Prepare a 3X solution of the Kinase Tracer 236 in 1X Kinase Buffer A.

To a 384-well plate, add 5 µL of the test compound solution.

Add 5 µL of the kinase/antibody mixture.

Add 5 µL of the tracer solution.

Incubate the plate at room temperature for 60 minutes, protected from light.

Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET

(TR-FRET).

Calculate the ratio of the emission at 665 nm to the emission at 615 nm.

Plot the emission ratio against the logarithm of the compound concentration and fit the data

to a sigmoidal dose-response curve to determine the IC50 value.

Cellular DDR1 Autophosphorylation Assay
This cell-based assay measures the ability of an inhibitor to block the collagen-induced

autophosphorylation of DDR1 in cells.
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Cell Culture and Treatment Protein Analysis

Seed U2OS cells overexpressing DDR1

Starve cells in serum-free medium

Pre-treat with Ddr1-IN-6 (or analog) for 1 hour

Stimulate with collagen I for 90 minutes

Lyse cells

Perform SDS-PAGE and Western Blot

Probe with anti-phospho-DDR1 (pY513) and anti-total-DDR1 antibodies

Quantify band intensities

Calculate EC50

Click to download full resolution via product page

Caption: Workflow for the cellular DDR1 autophosphorylation assay.

Materials:

U2OS cells overexpressing DDR1

DMEM (Dulbecco's Modified Eagle Medium)

Fetal Bovine Serum (FBS)

Collagen I

Test compounds (e.g., Ddr1-IN-6)
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Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies: anti-phospho-DDR1 (e.g., pY513), anti-total-DDR1

Secondary antibody (HRP-conjugated)

Chemiluminescent substrate

Procedure:

Seed U2OS-DDR1 cells in 12-well plates and grow to 80-90% confluency.

Serum-starve the cells for 16-24 hours.

Pre-incubate the cells with various concentrations of the test inhibitor or vehicle (DMSO) for

1 hour at 37°C.

Stimulate the cells with collagen I (e.g., 10 µg/mL) for 90 minutes at 37°C.

Wash the cells with ice-cold PBS and lyse the cells on ice.

Clarify the lysates by centrifugation.

Determine the protein concentration of the lysates.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane and probe with primary antibodies against phospho-DDR1 and total

DDR1.

Incubate with an appropriate HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate.

Quantify the band intensities and normalize the phospho-DDR1 signal to the total DDR1

signal.

Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data

to determine the EC50 value.
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DDR1 Signaling Pathway
DDR1 activation by collagen initiates several downstream signaling cascades that regulate cell

proliferation, migration, and survival. Ddr1-IN-6, by inhibiting the kinase activity of DDR1,

effectively blocks these downstream events.

Collagen

DDR1

Activation

PI3K MAPK NF-κB

Ddr1-IN-6

Inhibition

AKT

Proliferation

ERK

Migration

Survival

Click to download full resolution via product page

Caption: Simplified DDR1 signaling pathway and the point of inhibition by Ddr1-IN-6.

Conclusion
Ddr1-IN-6 is a potent and selective inhibitor of DDR1, belonging to the 3-(2-(pyrazolo[1,5-

a]pyrimidin-6-yl)ethynyl)benzamide chemical class. The extensive structure-activity relationship

studies of this scaffold have elucidated key structural features required for high-affinity binding

and have led to the development of compounds with excellent potency, selectivity, and drug-

like properties. The detailed experimental protocols provided in this guide offer a valuable
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resource for researchers working on the preclinical development of novel DDR1 inhibitors for

the treatment of cancer and other DDR1-driven diseases. The continued exploration of this

chemical series holds promise for the discovery of next-generation DDR1-targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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